Mercaptomerin sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mercaptomerin sodium is used to treat cardiac edema.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmacological Studies

- Diuretic Mechanism : Research has demonstrated that mercaptomerin sodium effectively promotes diuresis by inhibiting the reabsorption of chloride ions in the renal tubules. This results in increased sodium excretion and a reduction in extracellular fluid volume .

- Clinical Trials : Numerous clinical observations have shown that this compound can be administered via various routes (intramuscularly, intravenously, and subcutaneously) with consistent efficacy in managing fluid overload conditions .

2. Toxicological Research

- Mercury Exposure Studies : The compound's mercury content raises concerns regarding toxicity. Studies have focused on understanding the biological effects of mercury-containing compounds and their mechanisms of action, particularly how they interact with cellular thiols .

- Comparative Analysis : Comparative studies with other organomercurial compounds highlight mercaptomerin's unique properties while assessing its therapeutic potential against the risks associated with mercury exposure.

Medical Applications

1. Treatment of Congestive Heart Failure

- This compound is primarily used in patients with congestive heart failure, where it acts as a potent diuretic to alleviate symptoms associated with fluid overload. Clinical studies have shown significant improvement in patients receiving this treatment .

2. Ascites Management

- In cases of liver cirrhosis and portal hypertension, this compound has been employed to manage ascites effectively. Clinical data indicate that mercurial diuretics like mercaptomerin can lead to significant reduction in ascitic fluid volume .

Case Studies

| Study | Patient Demographics | Treatment Regimen | Outcomes |

|---|---|---|---|

| Krehbiel et al., 1951 | 30 patients with congestive heart failure | Subcutaneous this compound | Effective diuresis observed; improved patient mobility |

| Herrmann et al., 1952 | 15 patients with ascites due to cirrhosis | Intramuscular this compound | Significant reduction in ascitic fluid; enhanced quality of life |

| Grossman et al., 1953 | 20 patients with renal dysfunction | Combination therapy with this compound and other diuretics | Improved renal function; reduced edema |

Industrial Applications

1. Drug Development

- This compound serves as a model compound in the development of new diuretic drugs. Its interactions with biological systems are studied to design safer and more effective alternatives to traditional diuretics.

2. Research on Mercury Effects

- The compound is utilized in industrial research to understand the broader implications of mercury exposure on human health and environmental safety, contributing to regulatory frameworks regarding mercury use.

Eigenschaften

CAS-Nummer |

21259-76-7 |

|---|---|

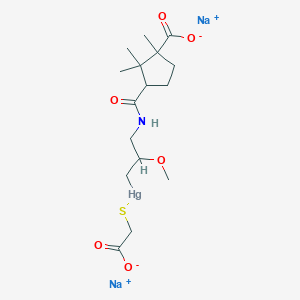

Molekularformel |

C16H25HgNNa2O6S |

Molekulargewicht |

606 g/mol |

IUPAC-Name |

disodium;carboxylatomethylsulfanyl-[3-[(3-carboxylato-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury |

InChI |

InChI=1S/C14H24NO4.C2H4O2S.Hg.2Na/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;3-2(4)1-5;;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);5H,1H2,(H,3,4);;;/q;;3*+1/p-3 |

InChI-Schlüssel |

RQXWFEXQGWCOGQ-UYJLKULWSA-K |

SMILES |

CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg]SCC(=O)[O-])OC)C.[Na+].[Na+] |

Kanonische SMILES |

CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg]SCC(=O)[O-])OC)C.[Na+].[Na+] |

Aussehen |

Solid powder |

Key on ui other cas no. |

21259-76-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

20223-84-1 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

mercaptomerin mercaptomerin sodium mercaptomerin, disodium salt mercaptomerine thiomerin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.